Norborn-2-ylmethyl methacrylate

Description

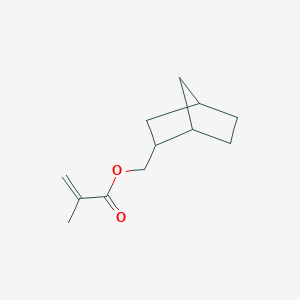

Norborn-2-ylmethyl methacrylate (CAS 29753-02-4), also known as 2-norbornyl methacrylate, is a methacrylic acid ester featuring a bicyclic norbornyl group. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound is characterized by its bicyclo[2.2.1]heptane (norbornane) structure, which imparts rigidity and influences its reactivity and polymer properties . Key spectral data include:

- IR: Peaks at 2940, 2860 (C-H stretching), 1710 cm⁻¹ (C=O stretching) .

- NMR: δ 2.25–2.39 (m, 3H, norbornyl protons), 2.08 (s, 3H, methyl group), and 1.03–1.90 (m, 8H, bicyclic protons) .

The compound is synthesized via esterification of methacrylic acid with norborn-2-ylmethanol, often using acid catalysts like sulfuric acid . Its stereochemistry (exo/endo isomerism) and bicyclic structure make it valuable in polymers requiring high thermal stability and mechanical strength.

Properties

CAS No. |

10375-00-5 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3 |

InChI Key |

LTZJEGMQCRHIKJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC1CC2CCC1C2 |

Canonical SMILES |

CC(=C)C(=O)OCC1CC2CCC1C2 |

Other CAS No. |

10375-00-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

| Property | Norborn-2-ylmethyl Methacrylate | Methyl Methacrylate (MMA) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | C₅H₈O₂ |

| Molecular Weight (g/mol) | 180.24 | 100.12 |

| Key Functional Groups | Methacrylate + norbornyl | Methacrylate + methyl |

| Polymer Tg* | ~120–150°C (estimated) | ~105°C |

| Reactivity | Lower due to steric hindrance | Higher |

| Applications | High-performance coatings | Plexiglass, adhesives |

Key Differences :

- Thermal Stability: The norbornyl group in this compound enhances thermal stability compared to MMA, making it suitable for high-temperature applications .

- Reactivity: MMA polymerizes more readily due to reduced steric hindrance, whereas the norbornyl group slows polymerization but improves crosslinking efficiency .

Glycidyl Methacrylate (GMA)

| Property | This compound | Glycidyl Methacrylate (GMA) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | C₇H₁₀O₃ |

| Functional Groups | Methacrylate + norbornyl | Methacrylate + epoxide |

| Reactivity | Radical polymerization | Radical + epoxy ring-opening |

| Applications | Specialty polymers | Dental composites, coatings |

Key Differences :

- Epoxide vs. Norbornyl: GMA’s epoxide group enables dual reactivity (polymerization and crosslinking), whereas the norbornyl group primarily enhances rigidity and thermal resistance .

- Stereochemical Impact: this compound’s bicyclic structure provides steric constraints absent in GMA, affecting copolymerization kinetics .

Methyl 5-Norbornene-2-carboxylate (MNBC)

Key Differences :

- Ester Group : MNBC lacks the reactive methacrylate double bond, limiting its use in chain-growth polymerization.

- Thermal Behavior: Both compounds benefit from norbornyl-derived stability, but MNBC’s carboxylate group may reduce hydrophobicity compared to the methacrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.